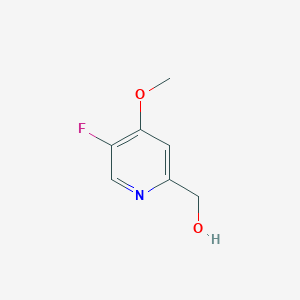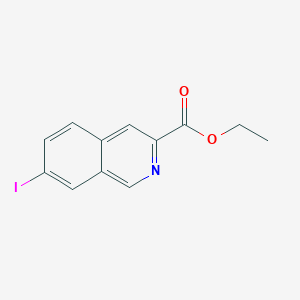
Ethyl 7-iodoisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 7th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. It is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the reaction of isoquinoline-3-carboxylate with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-iodoisoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 7-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Ethyl 7-bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-chloroisoquinoline-3-carboxylate: Contains a chlorine atom at the 7th position.
Ethyl 7-fluoroisoquinoline-3-carboxylate: Features a fluorine atom at the 7th position.
Uniqueness: Ethyl 7-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to its unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H10INO2 |
|---|---|
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
ethyl 7-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 |
Clave InChI |
AQARXBWTCBUXPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


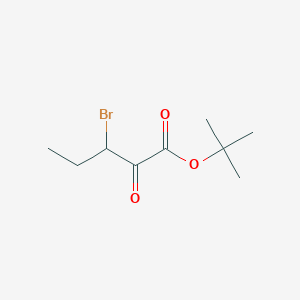
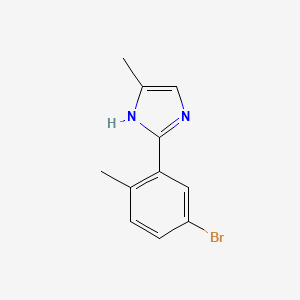


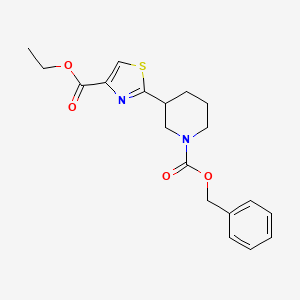
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)


![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
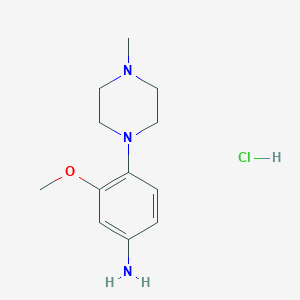
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)


